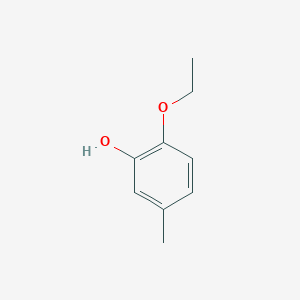
3-(2,5-Dimethyl-3-thienyl)acrylamide
Overview
Description
3-(2,5-Dimethyl-3-thienyl)acrylamide is an organic compound with the molecular formula C9H11NOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethyl-3-thienyl)acrylamide typically involves the reaction of 2,5-dimethylthiophene with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethyl-3-thienyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acrylamide moiety can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted thiophenes.
Scientific Research Applications
3-(2,5-Dimethyl-3-thienyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethyl-3-thienyl)acrylamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dimethyl-2-thienyl)acrylamide
- 3-(2,5-Dimethyl-4-thienyl)acrylamide
- 3-(2,5-Dimethyl-5-thienyl)acrylamide
Uniqueness
3-(2,5-Dimethyl-3-thienyl)acrylamide is unique due to the specific positioning of the dimethyl groups on the thiophene ring, which can influence its chemical reactivity and physical properties. This structural feature can lead to differences in its behavior in chemical reactions and its interactions with biological targets compared to similar compounds .
Properties
IUPAC Name |
(E)-3-(2,5-dimethylthiophen-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-6-5-8(7(2)12-6)3-4-9(10)11/h3-5H,1-2H3,(H2,10,11)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZSZNHADXWSBT-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C=CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(S1)C)/C=C/C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulphonyl]-4-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3040945.png)
![2-Chloro-5-[({[(3-chloro-4-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3040948.png)
![N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine](/img/structure/B3040949.png)
![1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole](/img/structure/B3040950.png)

![2,3,3-trichloro-1-[1-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-2-yl]prop-2-en-1-one](/img/structure/B3040952.png)
![N3-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-carboxamide](/img/structure/B3040954.png)
![2,4-Dichlorophenyl 4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-sulphonate](/img/structure/B3040956.png)
![Ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulphonyl)amino]propanoate](/img/structure/B3040957.png)
![Ethyl 2-[(dimethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040958.png)
![Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040959.png)
![Ethyl 2-{[di(pentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate](/img/structure/B3040960.png)
![Ethyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-isopropoxypropanoate](/img/structure/B3040961.png)
![Ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate](/img/structure/B3040963.png)
